molecular formula C13H19Cl2N B6278164 1-benzyl-4-chloro-4-methylpiperidine hydrochloride CAS No. 32018-95-4

1-benzyl-4-chloro-4-methylpiperidine hydrochloride

Cat. No.: B6278164
CAS No.: 32018-95-4
M. Wt: 260.2
InChI Key:
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Description

1-benzyl-4-chloro-4-methylpiperidine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is particularly noted for its use in studying neurological receptors and developing potential therapeutic interventions. The compound’s unique structure offers promising avenues for further exploration and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride typically involves the reaction of 4-chloro-4-methylpiperidine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-benzyl-4-chloro-4-methylpiperidine hydrochloride is extensively used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the study of neurological receptors and neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, particularly neurological receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter pathways. This interaction can lead to various physiological effects, making it a valuable tool in neurological research.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-chloropiperidine
  • 1-benzyl-4-methylpiperidine
  • 4-chloro-4-methylpiperidine

Uniqueness

1-benzyl-4-chloro-4-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on neurological receptors and potential therapeutic applications.

Properties

CAS No.

32018-95-4

Molecular Formula

C13H19Cl2N

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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